molecular formula C12H9F2NO B6432435 2-[(2,4-difluorophenoxy)methyl]pyridine CAS No. 1869686-83-8

2-[(2,4-difluorophenoxy)methyl]pyridine

Cat. No.: B6432435
CAS No.: 1869686-83-8
M. Wt: 221.20 g/mol
InChI Key: NNWHJCRPHMJPQK-UHFFFAOYSA-N
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Description

“2-[(2,4-difluorophenoxy)methyl]pyridine” is a chemical compound with the empirical formula C11H7F2N . It is a fluorinated building block .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been discussed in various literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring attached to a 2,4-difluorophenyl group via a methylene bridge . The molecular weight of the compound is 191.18 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of 1.570, a boiling point of 95 °C at 0.4 mmHg, and a density of 1.254 g/mL at 25 °C .

Scientific Research Applications

1. Catalytic Properties and Ligand Behavior

2-[(2,4-difluorophenoxy)methyl]pyridine and its derivatives exhibit intriguing catalytic properties and serve as ligands in complex formations. Notably, derivatives of pyridine with phosphino groups have been synthesized and utilized to form nickel complexes, showing potential in catalysis, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).

2. Pharmaceutical Intermediates

Derivatives of pyridine, like 2,3-dichloro-5-trifluoromethyl pyridine, are crucial intermediates in the synthesis of various pesticides, indicating the role of pyridine structures in agricultural chemical production (Lu Xin-xin, 2006).

3. Material Science and Engineering

The pyridine structure, with modifications, plays a role in material science, especially in the creation of compounds with specific physical properties. For example, pyridinium salts with fluorous side chains have been studied for their unique hydrogen bonding and fluorous interactions, potentially relevant for material engineering and design (Lu et al., 2017).

4. Photoluminescent and Magnetic Properties

Certain pyridine derivatives are involved in creating compounds with intriguing photoluminescent and magnetic properties. This is particularly evident in compounds involving metal complexes, which exhibit these properties and have potential applications in fields like photonics and electronic materials engineering (Pointillart et al., 2009).

5. Synthesis and Characterization of Novel Materials

The synthesis and characterization of novel materials, including polyimides and other polymers containing pyridine units, demonstrate the utility of this structure in creating new materials with desirable thermal, optical, and mechanical properties. These materials find applications in various industries, from electronics to aerospace, due to their high-performance characteristics (Wang et al., 2006; Wang et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled . It’s recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions of “2-[(2,4-difluorophenoxy)methyl]pyridine” could involve its use in the synthesis of more complex molecules. For instance, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized and studied for their luminescence switching behaviors and photocatalytic activity for hydrogen evolution . This suggests potential applications in the field of materials science and energy production .

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHJCRPHMJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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